2-methyl-N-pyridin-2-ylpropanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C9H12N2O/c1-7(2)9(12)11-8-5-3-4-6-10-8/h3-7H,1-2H3,(H,10,11,12) |
InChI Key |
UJGGWVZXDWWEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Methyl N Pyridin 2 Ylpropanamide
Established Synthetic Routes for 2-methyl-N-pyridin-2-ylpropanamide and its Scaffold
The synthesis of the N-pyridylpropanamide scaffold is achievable through several established chemical reactions. These routes primarily involve forming the amide bond between a pyridine (B92270) precursor and a propanoyl derivative.
Acyl Chloride Reaction Approaches
A primary and straightforward method for the synthesis of this compound is the reaction of 2-aminopyridine (B139424) with 2-methylpropanoyl chloride (isobutyryl chloride). This reaction is a classic example of nucleophilic acyl substitution. rsc.org The lone pair of electrons on the nitrogen atom of the amino group in 2-aminopyridine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrogen chloride byproduct that is formed. nih.gov
The general mechanism involves an initial addition of the amine to the carbonyl group, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. A final deprotonation step by a base yields the final N-pyridylpropanamide product. rsc.org
Alkylation Strategies for Amide Formation
Alkylation strategies offer alternative pathways for constructing the N-pyridylpropanamide scaffold. One such approach involves the N-alkylation of aminopyridines. For instance, N-monoalkylation of 2- or 3-aminopyridines can be achieved using a carboxylic acid and sodium borohydride (B1222165) in a reductive amination process, which yields the corresponding alkylaminopyridine under mild conditions. researchgate.net While not a direct amide formation, this creates a key intermediate that can be subsequently acylated.
More advanced strategies include the "self-limiting alkylation" of N-aminopyridinium salts, which serve as ammonia (B1221849) surrogates for the selective synthesis of secondary amines. acs.org This method involves the monoalkylation of N-aryl-N-aminopyridinium derivatives with alkyl halides. The process is termed "self-limiting" because the alkylation occurs via a highly nucleophilic pyridinium (B92312) ylide intermediate, and the resulting N-alkyl-N-pyridinium amine is a less reactive nucleophile, thus preventing overalkylation. acs.org Another method involves the Goldberg reaction, a copper-catalyzed cross-coupling, to synthesize 2-methylaminopyridine amides from 2-bromopyridine (B144113) and a secondary amide. nih.gov This process has been shown to be efficient for multigram-scale reactions. nih.gov
Cyclization Reactions in Scaffold Construction
Cyclization reactions represent a powerful tool for constructing the core heterocyclic structures found in N-pyridylpropanamides. While direct cyclization to form this compound in one step is less common, methods to form the pyridin-2(1H)-one ring, a related scaffold, are well-documented. For example, the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in basic media leads to substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net
Furthermore, investigations into the cyclization of enyne amides in the presence of a secondary amine have shown that 5,6-bicyclic pyridones can be formed smoothly. acs.org This reaction proceeds through a sequential 1,6-addition of the amine, a 6-exo-trig ring closure of the iminium intermediate, and subsequent elimination of the secondary amine. acs.org Studies on the cationic cyclization of unsaturated amides have also demonstrated that these reactions can afford five-membered nitrogen heterocycles, which can be precursors to more complex ring systems. miami.edu These cyclization strategies highlight the versatility of building the core pyridine-containing scaffold from acyclic precursors.
Advanced Synthetic Strategies and Optimizations
To improve the efficiency and applicability of synthesizing N-pyridylpropanamides, advanced strategies and optimizations have been developed. Dehydrative amide couplings with 2-pyridylamines can often result in variable yields; however, a mild and high-yielding synthesis of N-(pyridin-2-yl)amides can be achieved by using 2-aminopyridine-N-oxides as a solution. researchgate.net
Another advanced approach involves the electrophilic activation of amides. A one-step N-dehydrogenation of amides to enamides has been reported using a combination of LiHMDS and triflic anhydride, which serves as both an electrophilic activator and an oxidant. acs.org This method provides access to valuable enamide building blocks. Optimization of reaction conditions is also crucial. For instance, in the automated synthesis of amide-linked RNA, it was found that steric hindrance from bulky protecting groups and high loading on solid supports were major limitations for amide couplings. nih.gov Addressing these factors through strategies like using smaller active species for coupling can enhance yields. nih.gov
A chemodivergent synthesis approach allows for the production of either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine by simply changing the reaction conditions. The formation of N-(pyridin-2-yl)amides is achieved in toluene (B28343) via a C-C bond cleavage promoted by iodine and TBHP under mild, metal-free conditions. rsc.org
Synthesis of Novel Derivatives and Analogues of N-Pyridylpropanamides
The N-pyridylpropanamide scaffold serves as a versatile template for the synthesis of a wide array of novel derivatives and analogues. These modifications are often pursued to explore structure-activity relationships for various biological targets.
A variety of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been synthesized from α-bromoketones and 2-aminopyridine by tuning the reaction conditions. rsc.org This allows for the generation of a library of related but distinct heterocyclic compounds. Another strategy involves a visible-light-catalyzed formal [3+2] annulation-aromatization reaction to synthesize substituted imidazo[2,1-a]isoquinolines from amidines. researchgate.net
The following table provides examples of synthesized N-pyridylpropanamide derivatives and related structures:
| Starting Materials | Reagents/Conditions | Product | Reference |
| α-bromoketones, 2-aminopyridine | I2, TBHP, Toluene | N-(pyridin-2-yl)amides | rsc.org |
| α-bromoketones, 2-aminopyridine | TBHP, Ethyl Acetate | 3-bromoimidazo[1,2-a]pyridines | rsc.org |
| 2-aminopyridine, Carboxylic Acid | Sodium Borohydride, THF | N-Alkylaminopyridines | researchgate.net |
| 2-Bromopyridine, Secondary Amide | CuI, 1,10-phenanthroline | 2-Methylaminopyridine amides | nih.gov |
Modifications on the Pyridine Moiety
Specific modifications to the pyridine ring of N-pyridylpropanamides can lead to the development of novel compounds with altered properties. One common modification is the introduction of substituents onto the pyridine ring. For example, a method for preparing 2-methyl-6-(chloromethyl) pyridine hydrochloride involves a Friedel-Crafts acylation of 2-methylpyridine, followed by reduction and chlorination. google.com This provides a handle for further functionalization.
Photochemical methods have also been developed for the functionalization of pyridines. One such method involves the reaction of pyridines with radicals derived from allylic C-H bonds, which harnesses the reactivity of pyridinyl radicals generated from the single-electron reduction of pyridinium ions. acs.org This approach offers distinct positional selectivity compared to classical Minisci reactions. acs.org N-amination of pyridine derivatives with hydroxylamine (B1172632) reagents is another route to form N-aminopyridinium salts, which can then be further functionalized. nih.gov These methods allow for the precise modification of the pyridine core, enabling the synthesis of a diverse range of analogues.
Synthetic Routes and Chemical Diversification of this compound
The chemical scaffold of this compound presents a versatile platform for synthetic modification, allowing for extensive exploration of its chemical space. Researchers have developed various methodologies to alter the propanamide backbone and to introduce a diverse range of aromatic and heterocyclic substituents. These modifications are crucial for tuning the compound's physicochemical properties and biological activities.
2 Variations of the Propanamide Backbone
A straightforward approach to introduce variations is through the acylation of aminopyridines with different acid chlorides. For instance, the synthesis of N-(pyridin-3-yl)cyclopropanecarboxamide is accomplished by reacting pyridin-3-amine with cyclopropanecarbonyl chloride. This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) in the presence of a base such as triethylamine to neutralize the hydrogen chloride byproduct. The use of oxalyl chloride or thionyl chloride can convert cyclopropanecarboxylic acid into the more reactive acyl chloride in situ.
Similarly, to introduce a bulkier tert-butyl group, which can influence the conformational flexibility and lipophilicity of the molecule, 2-amino-4-methylpyridine (B118599) can be reacted with pivaloyl chloride. This reaction, conducted in dichloromethane with triethylamine, yields 2,2-dimethyl-N-(4-methylpyridin-2-yl)propanamide in high yield. researchgate.net The structural rigidity of the tert-butyl group can be a key factor in its interaction with biological targets.
Another key variation involves the use of α-bromoketones as precursors. In a metal-free approach, N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine. This reaction proceeds via a C-C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene. rsc.orgrsc.org This method offers a pathway to a range of amide derivatives by varying the structure of the starting α-bromoketone.
The following table summarizes the synthesis of propanamide backbone variations:
| Starting Amine | Acylating/Coupling Agent | Product | Reaction Conditions | Yield (%) | Reference |
| Pyridin-3-amine | Cyclopropanecarbonyl chloride | N-(Pyridin-3-yl)cyclopropanecarboxamide | Dichloromethane, Triethylamine, 25°C, 6 hr | 78 | |
| 2-Amino-4-methylpyridine | Pivaloyl chloride | 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide | Dichloromethane, Triethylamine, 0°C to rt | High | researchgate.net |
| 2-Aminopyridine | α-Bromoketones | N-(Pyridin-2-yl)amides | Toluene, I₂, TBHP, 100°C, 2 hr | Good | rsc.orgrsc.org |
3 Introduction of Heterocyclic and Aromatic Substituents
The introduction of diverse heterocyclic and aromatic moieties onto the this compound framework has been a significant area of research, primarily driven by the quest for novel compounds with specific biological activities. These modifications can be introduced by functionalizing the pyridine ring of 2-aminopyridine prior to amide bond formation or by post-synthetic modification of the N-(pyridin-2-yl)amide scaffold.
A common strategy involves the use of substituted 2-aminopyridines in amidation reactions. For example, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide was synthesized by reacting 2-amino-5-methylpyridine (B29535) with trimethylacetyl chloride. nih.govresearchgate.net This approach allows for the incorporation of substituents on the pyridine ring, which can influence the electronic properties and steric environment of the final molecule.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of N-aryl and N-heteroaryl derivatives. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized by the arylation of aminopyrimidines with various aryl bromides using a palladium catalyst, a phosphine (B1218219) ligand (xantphos), and a base (sodium tert-butoxide). nih.gov This methodology can be adapted to synthesize derivatives of this compound with various aromatic substituents.
The synthesis of N-heterocyclic derivatives can also be achieved through condensation reactions. For example, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was synthesized by the reaction of phenylsulfonyl guanidine (B92328) and acetylacetone, followed by further transformations. nih.gov While not a direct derivatization of the target compound, this illustrates a route to incorporate a pyrimidine (B1678525) ring. Similarly, N-(thiazol-2-yl) amides can be prepared via the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides or thioureas. google.com This could be a potential route to synthesize N-(thiazol-2-yl)-2-methylpropanamide.
The following table provides examples of the introduction of heterocyclic and aromatic substituents:
| Starting Materials | Product | Synthetic Method | Reference |
| 2-Amino-5-methylpyridine, Trimethylacetyl chloride | 2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide | Amidation | nih.govresearchgate.net |
| Aminopyrimidines, Aryl bromides | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives | Buchwald-Hartwig Amination | nih.gov |
| Phenylsulfonyl guanidine, Acetylacetone | N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | Condensation/Cyclization | nih.gov |
| α-Halocarbonyl compounds, Thioamides/Thioureas | N-(Thiazol-2-yl) amides | Hantzsch Thiazole Synthesis | google.com |
Biological Activity and Mechanistic Elucidation
Investigation of Biological Targets and Pathways
Enzyme Inhibition Studies
Current scientific literature has not established the inhibitory activity of 2-methyl-N-pyridin-2-ylpropanamide against the proteases TMPRSS2 (Transmembrane protease, serine 2) and 3CLpro (3C-like protease). These enzymes are critical for the life cycle of certain viruses, such as coronaviruses, and are significant targets in antiviral drug discovery. nih.govnih.govnih.gov TMPRSS2 is a host cell surface protease that primes the viral spike protein, facilitating viral entry, while 3CLpro is a key viral enzyme responsible for cleaving polyproteins into functional viral proteins. nih.govnih.govnih.gov Although various compounds, including covalent and non-covalent inhibitors, have been developed to target these proteases, research specifically evaluating this compound for this purpose is not presently available. nih.govnih.gov
There is no available research to indicate that this compound functions as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing roles in physiological processes like tissue remodeling as well as in pathological conditions. nih.gov The development of MMP inhibitors is an area of interest for various diseases, with research focusing on both broad-spectrum and selective inhibitors. However, studies to determine if this compound interacts with or inhibits MMPs have not been reported in the available scientific literature.
Receptor Binding Assays and Ligand Interactions
While direct studies on this compound are limited, research into structurally related compounds highlights the potential of the propanamide scaffold in designing ligands for the Translocator Protein (TSPO). TSPO, an 18 kDa protein located on the outer mitochondrial membrane, is a biomarker for neuroinflammation because its expression is upregulated in activated microglia during neuronal damage. nih.gov
In the search for high-affinity, genotype-insensitive TSPO ligands for use in Positron Emission Tomography (PET) imaging, a series of N-methyl-aryloxypropanamides were developed. nih.gov One notable compound from this effort is N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide , which demonstrated high binding affinity for TSPO. nih.gov This compound shares structural elements with this compound, namely the N-substituted propanamide and a pyridinyl group. The research involved modifying a known TSPO ligand, (l)-N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide, to generate new leads with improved properties for PET imaging. nih.gov The resulting oxygen-tethered N-methyl-aryloxypropanamides, including the aforementioned pyridin-2-yl derivative, emerged as a promising new class of high-affinity TSPO ligands. nih.gov
The binding affinity of this related compound is detailed in the table below.
Table 1: Binding Affinity of a Structurally Related Propanamide Ligand for Translocator Protein (TSPO)
| Compound Name | Target Species | Binding Affinity (Ki) |
|---|---|---|
| N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide | Rat | 0.10 nM nih.gov |
There is currently no scientific evidence to suggest that this compound interacts with opioid receptors (e.g., mu, delta, kappa). Opioid receptors are a class of G protein-coupled receptors that are central to pain modulation and are the targets of opioid drugs. nih.gov The investigation of novel ligands for these receptors is an active area of research, aiming to develop analgesics with improved profiles. rsc.orgnih.gov However, screening assays and binding studies that would determine the affinity of this compound for any opioid receptor subtype have not been published.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide |
Kv7 Channel Activation
No information was found regarding the activity of this compound as a Kv7 channel activator. Research on related compounds, such as certain flupirtine (B1215404) derivatives, has shown that substitutions on the molecule can influence activity at Kv7.2/7.3 channels. acs.orgnih.gov However, specific studies on this compound are not present in the available literature. The Kv7 channel family plays a crucial role in regulating neuronal excitability, and compounds that activate these channels are of interest for their potential neuroprotective and analgesic effects. nih.govnih.govnih.gov
Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition
There is no specific evidence in the searched literature to indicate that this compound is an inhibitor of Mycobacterial Membrane Protein Large 3 (MmpL3). The MmpL3 protein is an essential transporter in Mycobacterium tuberculosis, responsible for exporting mycolic acids to the cell envelope, making it a key target for novel anti-tuberculosis drugs. nih.govnih.gov Research has focused on derivatives of pyridine-2-methylamine as potent MmpL3 inhibitors, but the activity of this compound itself has not been reported. nih.govnih.gov
Cellular and Molecular Biological Studies
Effects on Cell Proliferation and Viability (in research settings)
No studies were identified that investigated the effects of this compound on cell proliferation or viability in any research context.
Modulation of Cellular Signaling Pathways
Information regarding the modulation of any cellular signaling pathways by this compound is not available in the current body of scientific literature.
Immunosuppressive Potential (pre-clinical)
There are no pre-clinical data or research findings to suggest any immunosuppressive potential for this compound.
Pre-clinical Pharmacological Profiling (Mechanistic Focus)
A pre-clinical pharmacological profile with a mechanistic focus for this compound is not available. Such a profile would typically be established through a series of in vitro and in vivo studies to determine the compound's mechanism of action, potency, and selectivity, none of which have been published for this specific molecule. nih.gov
In vitro Pharmacodynamic Characterization
Research into the in vitro pharmacodynamics of this compound is in its preliminary stages. Currently, there is a lack of specific published data detailing its activity at various biological targets.
However, studies on structurally related pyridine (B92270) and amide-containing compounds provide a framework for potential areas of investigation. For instance, various pyridine derivatives have been synthesized and evaluated for a wide range of biological activities, including but not limited to, enzyme inhibition and receptor modulation. researchgate.netekb.eg Compounds incorporating a pyridine ring, a common scaffold in medicinal chemistry, have demonstrated effects as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents. researchgate.net
Similarly, research on other novel compounds containing pyridine moieties has revealed activities such as the antagonism of transient receptor potential vanilloid 3 (TRPV3), which may play a role in inflammation and pain sensation. nih.gov These studies underscore the diverse pharmacological potential within this broad class of compounds.
Future in vitro studies on this compound would likely involve a battery of assays to determine its profile. These could include:
Receptor Binding Assays: To identify specific receptors to which the compound binds and to quantify its affinity (Ki) for these targets.
Enzyme Inhibition Assays: To assess its ability to inhibit the activity of various enzymes, determining its potency (IC50).
Cell-Based Functional Assays: To measure the functional consequences of compound binding, such as changes in second messenger levels, ion channel conductivity, or gene expression in cultured cells.
Without direct experimental data for this compound, its specific in vitro pharmacodynamic profile remains to be elucidated.
Mechanism-of-Action Investigations (e.g., competitive antagonism)
The precise mechanism of action for this compound has not yet been determined. Mechanistic studies are essential to understand how a compound produces its pharmacological effect.
One common mechanism for receptor-targeting drugs is competitive antagonism . A competitive antagonist binds to the same site on a receptor as the endogenous agonist but does not activate the receptor. By occupying the binding site, it prevents the agonist from binding and eliciting a biological response. The effect of a competitive antagonist can be overcome by increasing the concentration of the agonist.
For example, research on PF-04455242, a κ-opioid receptor (KOR) antagonist, has characterized its competitive antagonism. nih.gov In such studies, the ability of the antagonist to block the effects of a known KOR agonist is measured. nih.gov This type of investigation would be crucial for understanding the action of this compound if it is found to have affinity for a specific receptor.
Kinetic analyses are also vital in mechanism-of-action studies. For instance, kinetic studies of a different compound revealed an uncompetitive mode of enzyme inhibition, indicating that the inhibitor binds to the enzyme-substrate complex. researchgate.net
To investigate the mechanism of action of this compound, researchers would need to:
Identify a specific biological target through initial screening and pharmacodynamic studies.
Conduct Schild analysis or similar pharmacological assays to determine if the antagonism is competitive, non-competitive, or uncompetitive in nature.
Perform kinetic studies to further characterize the interaction with the target, such as an enzyme or receptor.
Until such studies are conducted and published, any discussion of the mechanism of action of this compound remains speculative.
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophoric Features
The fundamental structure of 2-methyl-N-pyridin-2-ylpropanamide consists of a pyridine (B92270) ring connected via an amide linkage to a 2-methylpropanoyl group. This arrangement provides several key pharmacophoric features that are critical for molecular interactions with biological targets.
The primary pharmacophore is the 2-aminopyridine (B139424) moiety. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor, a feature that is fundamental to the interaction of many pyridine-based drugs with their protein targets. mdpi.comdrugdesign.org The amide group itself presents a critical interaction site. The carbonyl oxygen is a strong hydrogen bond acceptor, while the amide proton (N-H) is a hydrogen bond donor. These features allow the molecule to form specific hydrogen bonding patterns within a receptor's binding pocket. drugdesign.orgresearchgate.net
Impact of Substituent Modifications on Biological Activity
Modifications to the core structure of this compound have a profound impact on its biological profile. SAR studies focus on altering the pyridine ring and the propanamide side chain to optimize activity.
The substitution pattern on the pyridine ring is a critical determinant of biological activity. The position of the amide group itself is vital; the 2-amido-pyridine arrangement is a common feature in many biologically active compounds, including kinase inhibitors. nih.govgoogle.com
The electronic nature of substituents added to the pyridine ring can modulate the electron density of the aromatic system, affecting its binding properties. Studies on related NNN pincer-type molecules with substituted pyridine cores have shown that electron-donating groups (like -OH or -OBn) and electron-withdrawing groups (like -Cl or -NO2) systematically alter the electronic environment of the molecule. nih.gov For instance, electron-donating groups can increase the electron density on a coordinated metal ion, while electron-withdrawing groups decrease it, which can be leveraged to tune reactivity and binding affinity. nih.gov
In other classes of pyridine derivatives, the introduction of substituents is used to enhance potency and selectivity. For example, in a series of dopamine (B1211576) transporter inhibitors, the specific geometry and nature of substituents on the pyridine ring were found to dictate the inhibitory activity. nih.gov Similarly, for certain antibacterial pyridine derivatives, the presence and orientation of methyl groups on an attached aromatic ring were shown to significantly affect their activity. nih.gov
Table 1: Illustrative Impact of Pyridine Ring Substitution on Biological Activity in an Analogous Thieno[2,3-b]pyridine Series
| Compound ID | R1 (Position 4) | R2 (Position 2) | Biological Target | Activity Metric (IC₅₀) |
| Analog A | -F | -H | FOXM1 | > 10 µM |
| Analog B | -Br | -CF₃ | FOXM1 | 0.45 µM |
| Analog C | -Cl | -CN | FOXM1 | 0.94 µM |
| Analog D | -I | -NO₂ | FOXM1 | 1.10 µM |
This table presents data from a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives to illustrate the principle that substitutions on an aromatic ring system attached to an amide profoundly influence biological activity. mdpi.com The data shows that adding electron-withdrawing groups like -CF₃, -CN, and -NO₂ can significantly enhance inhibitory potency compared to a less substituted analog.
The propanamide portion of the molecule offers several avenues for modification that can influence biological activity. The parent structure contains a single methyl group at the C2 position of the propanamide chain.
Altering the substitution at this position can affect the molecule's steric profile and lipophilicity. For example, replacing the single methyl group with a larger tert-butyl group (to give a pivalamide (B147659) derivative) would significantly increase the steric bulk near the amide bond. This modification could either enhance binding by filling a hydrophobic pocket or decrease activity by causing a steric clash with the receptor.
In SAR campaigns for other compound classes featuring a propanamide or related acylamide structure, this region is frequently targeted for optimization. For instance, in a series of sulfonamido-propanamides, modifications to the aryl group and substitutions on the propanamide backbone led to significant variations in cytotoxic activity against cancer cell lines. nih.gov Similarly, studies on propanamide-sulfonamide conjugates showed that introducing different functional groups, such as acetyl or guanidine (B92328) moieties, resulted in a wide range of urease inhibition activity. nih.gov These examples underscore the principle that the substituents on the acyl portion of an amide are key modulators of biological function.
The presence of a methyl group at the C2 position of the propanamide side chain (CH₃-CH(CH₃)-C(O)-) introduces a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-2-methyl-N-pyridin-2-ylpropanamide and (S)-2-methyl-N-pyridin-2-ylpropanamide.
It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have significantly different biological activities, a phenomenon known as enantioselectivity. This difference arises because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal interaction with the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket, compared to its mirror image.
This principle has been demonstrated in closely related structures. In a series of 2-amino-3-amido-5-aryl-pyridines developed as PERK kinase inhibitors, the (R)-enantiomer of a lead compound demonstrated potent biochemical and cellular activity, highlighting the critical role of stereochemistry in achieving the desired biological effect. nih.gov Furthermore, conformational studies on other chiral hindered amides have shown that the stereochemistry influences the rotational energy barriers and conformational preferences around the amide bond, which directly impacts how the molecule can orient itself for binding. consensus.app Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would exhibit distinct pharmacological profiles.
Conformational Analysis and its Relation to Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. For this compound, a key conformational parameter is the dihedral angle between the plane of the pyridine ring and the plane of the amide group. researchgate.net This orientation dictates the spatial relationship between the key pharmacophoric features and their ability to interact with a target.
X-ray crystallography studies of analogous compounds provide valuable insights into the preferred solid-state conformations. For instance, the crystal structure of N-(pyridin-2-yl)pivalamide reveals that the pyridine ring is inclined to the mean plane of the amide moiety by 17.60°. researchgate.net In another related molecule, 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide, this dihedral angle is 16.7°. nih.gov These small dihedral angles suggest a relatively planar conformation, which may be stabilized by intramolecular hydrogen bonds, such as the C-H···O interaction observed between the pyridine ring and the carbonyl oxygen. researchgate.netnih.gov
Rotation around the C(O)-N amide bond is significantly restricted due to its partial double-bond character, leading to distinct planar cis and trans rotamers. The trans conformation is generally favored in N-substituted amides. nih.gov The energy barrier for this rotation can be high, and it is influenced by the nature of the substituents. consensus.app The specific conformation adopted by the molecule is critical for activity, as it must present its binding motifs in the correct orientation to fit within the architecture of a receptor's binding site. Computational modeling and NMR spectroscopy are also employed to understand the conformational dynamics in solution, providing a more complete picture of the shapes the molecule can adopt and which of these are likely to be biologically active. mdpi.comnih.gov
Table 2: Conformational Data of Structurally Related N-Aryl Amides from Crystallographic Studies
| Compound | Dihedral Angle (Pyridine/Amide Plane) | Key Intramolecular Interaction | Reference |
| N-(pyridin-2-yl)pivalamide | 17.60° | C-H···O | researchgate.net |
| 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide | 16.7° | C-H···O | nih.gov |
Computational Approaches and Molecular Modeling
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For derivatives and analogs of 2-methyl-N-pyridin-2-ylpropanamide, docking simulations have been instrumental in identifying potential biological targets and elucidating binding modes.
For instance, in a study on novel pyridin-2-yl urea (B33335) inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), molecular docking was used to predict two potential binding modes (Class I and Class II). nih.gov Although the docking scores for the two poses were very similar (e.g., -8.50 and -8.63 kcal/mol for a potent analog), indicating the limitation of scoring functions alone, the technique was crucial for generating initial hypotheses about the ligand's orientation in the active site. nih.gov The simulations suggested that the pyridine (B92270) moiety could adopt different orientations within the kinase's DFG loop region. nih.gov
Similarly, docking studies on a series of pyridin-2-yl-carbamodithioates, which share the pyridin-2-yl core, were performed against the E. coli MurD enzyme. fabad.org.tr These simulations aimed to understand the structural basis for their observed antibacterial activity. The results indicated that the van der Waals energy term was the primary driving force for the binding of these compounds within the enzyme's catalytic pocket, providing a rationale for their biological effect. fabad.org.tr
In another example, N-(pyridin-4-ylmethyl)aniline derivatives, structurally related to the core scaffold, were designed as potential Kinase Insert Domain Receptor (KDR) inhibitors. nih.gov Virtual screening using Glide docking was a key step in identifying promising candidates from a large compound library, demonstrating the power of docking in hit identification. nih.gov
Table 1: Example Docking Scores for Pyridin-2-yl Analogs
| Compound Class | Target | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interactions Noted |
|---|---|---|---|---|
| Pyridin-2-yl urea inhibitors | ASK1 Kinase | Not Specified | -8.50 / -8.63 (for compound 6) | Interaction with DFG-loop |
| Pyridin-2-yl-carbamodithioates | E. coli MurD | Not Specified | Not Specified | van der Waals energy driven |
Note: Data is based on studies of structurally related compounds.
Molecular Dynamics (MD) Simulations for Ligand-Target Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. These simulations provide a dynamic view of the interactions, accounting for the flexibility of both the protein and the ligand.
In the study of pyridin-2-yl urea inhibitors of ASK1, MD simulations were essential to discriminate between the two binding modes predicted by docking. nih.gov By performing absolute binding free energy (BFE) calculations based on the MD trajectories, researchers could determine which binding pose was more energetically favorable. The BFE calculations showed a good correlation with the experimental bioassay results, confirming the correct binding mode and demonstrating the predictive power of combining docking with MD simulations. nih.gov This approach provides a more accurate picture of the binding event than static docking alone. nih.gov
Density Functional Theory (DFT) Studies in Chemical Reactivity and Conformation
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For compounds like this compound, DFT calculations can yield valuable information on conformational preferences, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
DFT studies have been performed on various related pyridine derivatives. For example, the molecular structure and vibrational spectra of 2-amino-5-methylpyridine (B29535) and 2-amino-6-methylpyridine (B158447) were analyzed using DFT calculations. researchgate.net These studies provide a complete assignment of the vibrational spectra and allow for a comparison of geometric parameters with experimental X-ray diffraction data. researchgate.net
In a study of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, DFT at the B3LYP/6-31+G(d,p) level was used to investigate their stability and reactivity. scirp.org Analysis of the molecular electrostatic potential (MEP) identified nucleophilic sites, while the HOMO-LUMO energy gap was used to assess chemical reactivity and stability. scirp.org Such calculations are crucial for understanding the intrinsic chemical properties of the molecule, which in turn influence its biological activity. scirp.org Similarly, DFT calculations were used to support the experimental results of the molecular geometry of 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate. mdpi.com
Table 2: DFT-Calculated Properties for Pyridine Analogs
| Compound/Class | DFT Functional/Basis Set | Calculated Property | Finding |
|---|---|---|---|
| Imidazo[1,2-a]pyridine N-acylhydrazones | B3LYP/6-31+G(d,p) | HOMO-LUMO Gap | Used to assess chemical reactivity and stability. scirp.org |
| Imidazo[1,2-a]pyridine N-acylhydrazones | B3LYP/6-31+G(d,p) | Molecular Electrostatic Potential (MEP) | Identified nucleophilic sites on nitrogen and oxygen atoms. scirp.org |
Note: Data is based on studies of structurally related compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding which molecular properties are important for activity.
While a specific QSAR model for this compound was not found, studies on related structures highlight the methodology. For a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, a QSAR model was developed to predict their IC50 values against osteosarcoma. frontiersin.org Both linear models using selected descriptors and non-linear models using gene expression programming were developed, with the non-linear model showing excellent predictive performance (R² = 0.839 for the training set). frontiersin.org
In another study, a QSAR model was developed for indeno[1,2-b]indole (B1252910) derivatives as Casein Kinase II (CK2) inhibitors. d-nb.info This model, built using a set of 20 compounds, was then used to predict the activity of a different class of compounds, demonstrating the potential for model transferability to similar scaffolds. d-nb.info These examples show how QSAR can be a powerful tool in the optimization of lead compounds that share a common structural motif like the pyridine ring. frontiersin.orgd-nb.info
Target Prediction and De Novo Design Approaches
Computational methods are increasingly used not only to analyze known compounds but also to design new ones (de novo design) and to predict their biological targets.
De novo design approaches were used to develop novel N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors. nih.gov Starting from 3D-QSAR modeling and docking investigations of known inhibitors, a molecular fragment replacement strategy was employed to generate a new library of potential inhibitors. nih.gov This library was then virtually screened and evaluated, leading to the identification of 44 new potential KDR inhibitors, showcasing a complete workflow from computational design to hit identification. nih.gov
Target prediction, often based on ligand similarity or docking against a panel of proteins, can suggest potential mechanisms of action for a compound. For the salt 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate, ADMET and druglikeness predictions suggested it might act as a carbonic anhydrase I inhibitor. mdpi.com This hypothesis was then supported by molecular docking studies, which showed good binding affinity and the formation of a stable complex with the enzyme's active site residues. mdpi.com
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-methyl-N-pyridin-2-ylpropanamide, both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of each atom.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyridine (B92270) ring and the 2-methylpropanamide moiety. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions. For instance, the proton on the carbon adjacent to the nitrogen atom would likely be the most deshielded. The protons of the isopropyl group would give rise to a doublet for the two methyl groups and a septet for the single methine proton, a characteristic pattern for this functional group. The NH proton of the amide linkage would appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be readily identifiable by its characteristic downfield shift (typically in the range of 170-180 ppm). The carbons of the pyridine ring would appear in the aromatic region, while the carbons of the isopropyl group would be found in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H (various positions) | 7.0 - 8.5 | Multiplets |
| Amide NH | Variable (broad) | Singlet |
| Isopropyl CH | 2.5 - 3.0 | Septet |
| Isopropyl CH₃ | 1.1 - 1.3 | Doublet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Amide C=O | 170 - 180 |
| Pyridine C (various positions) | 110 - 150 |
| Isopropyl CH | 35 - 45 |
| Isopropyl CH₃ | 18 - 22 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement.
In the mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₁₄N₂O). The fragmentation pattern observed in the tandem MS (MS/MS) spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the pyridin-2-ylamino fragment and the 2-methylpropanoyl fragment. The observation of these specific fragment ions would provide strong evidence for the proposed structure of this compound.
Table 3: Key Ions in the Predicted Mass Spectrum of this compound
| Ion | Description | Predicted m/z |
| [C₁₀H₁₄N₂O]⁺ | Molecular Ion | 178.11 |
| [C₅H₅N₂]⁺ | Pyridin-2-ylamino fragment | 93.05 |
| [C₄H₇O]⁺ | 2-methylpropanoyl fragment | 71.05 |
X-ray Diffraction (XRD) Analysis for Crystal Structure Determination
X-ray diffraction (XRD) analysis of a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of its molecular structure.
The crystal structure would reveal the planarity of the pyridine ring and the amide group, as well as the dihedral angle between these two planes. Intermolecular interactions, such as hydrogen bonding between the amide NH and the pyridine nitrogen or the carbonyl oxygen of an adjacent molecule, would also be elucidated. These interactions are crucial in understanding the packing of the molecules in the crystal lattice. For related compounds, such as isomers, orthorhombic crystal systems have been observed.
Table 4: Illustrative Crystallographic Parameters for a Related Pyridinylpropanamide Derivative
| Parameter | Example Value (from a related compound) |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.2453 (3) |
| b (Å) | 10.5272 (3) |
| c (Å) | 17.5339 (6) |
| V (ų) | 2075.69 (11) |
| Z | 8 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. The N-H stretching vibration of the amide would appear as a band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic isopropyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring would give rise to absorptions in the 1400-1600 cm⁻¹ region.
UV-Vis spectroscopy would reveal the electronic transitions within the molecule. The pyridine ring, being an aromatic system, would be expected to show π-π* transitions, typically appearing as strong absorption bands in the UV region. The presence of the amide group conjugated with the pyridine ring could influence the position and intensity of these absorptions.
Table 5: Predicted Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Amide C=O | Stretch | 1650 - 1680 |
| Pyridine C=N, C=C | Stretch | 1400 - 1600 |
Future Directions in Academic Research
Exploration of Novel Synthetic Pathways
The synthesis of amide bonds is a cornerstone of organic chemistry, and the development of more efficient and sustainable methods is a continuous pursuit. For a molecule like 2-methyl-N-pyridin-2-ylpropanamide, future research could focus on moving beyond traditional amide coupling reactions.
One promising area is the use of copper-catalyzed cross-coupling reactions. Recent studies have demonstrated the utility of copper catalysis in forming C-N bonds, for instance, in the synthesis of N-(2-pyridyl)-α-ketoamides from methyl ketones and pyridin-2-amines. researchgate.net This approach, which can proceed via a radical pathway, offers a potentially simpler and more atom-economical route to the target amide compared to classical methods that require stoichiometric activating agents. researchgate.net
Another avenue for exploration is solid-phase synthesis. This technique, which involves attaching a starting material to a solid support and building the molecule step-by-step, can simplify purification and allow for the rapid generation of a library of related compounds. nih.gov While traditionally used for peptides, solid-phase synthesis has been adapted for a wide range of small molecules and could be a powerful tool for creating derivatives of this compound for structure-activity relationship (SAR) studies. nih.gov
Furthermore, research into novel activating agents and reaction conditions could lead to more environmentally friendly synthetic processes. For example, the development of catalytic methods that avoid the use of hazardous reagents and minimize waste production is a key goal in green chemistry and could be applied to the synthesis of this and related amides.
Discovery of Undiscovered Biological Targets and Mechanisms
The pyridine (B92270) and amide moieties are common features in many biologically active molecules, suggesting that this compound could interact with a variety of biological targets. Future research should aim to identify these targets and elucidate the mechanisms through which the compound exerts its effects.
Analogous structures have shown a range of biological activities. For instance, N-pyridin-2-yl benzamide (B126) analogues have been identified as allosteric activators of glucokinase, an enzyme crucial for glucose homeostasis. nih.gov This suggests that this compound could be investigated for similar effects on metabolic enzymes.
Derivatives of (pyridin-2-yl)methanol have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders. nih.gov This raises the possibility that this compound or its derivatives could modulate the activity of ion channels.
Moreover, related compounds like N-methyl-1-pyridin-2-ylpropan-2-amine have been shown to modulate the activity of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Beta (PDGF-beta) receptor. This highlights the potential for this compound to interfere with signal transduction pathways involved in processes like angiogenesis and cell growth. High-throughput screening and chemoproteomics approaches could be employed to systematically identify the protein binding partners of this compound and uncover its full biological activity spectrum.
Development of Advanced Structure-Based Design Principles
Structure-based drug design is a powerful strategy for developing potent and selective therapeutic agents. By understanding the three-dimensional structure of a biological target and how a ligand binds to it, researchers can rationally design improved molecules.
For this compound, future research could leverage this approach to design analogues with enhanced activity against a specific target. For example, if a biological target is identified, X-ray crystallography or cryo-electron microscopy could be used to determine the structure of the target in complex with the compound. This structural information would be invaluable for guiding the design of new derivatives with optimized interactions.
Computational methods, such as molecular docking and molecular dynamics simulations, can also play a crucial role. These techniques can predict how modifications to the structure of this compound would affect its binding affinity and selectivity for a target protein. This in silico approach can help to prioritize which new compounds to synthesize and test, thereby accelerating the drug discovery process.
The principles of structure-based design have been successfully applied to other pyridine-containing compounds. For example, the design of N-pyridin-2-yl benzamide analogues as glucokinase activators was guided by in silico docking studies to predict binding interactions. nih.gov Similarly, a structure-guided design strategy was used to develop potent peptidomimetic inhibitors of the SARS-CoV-2 papain-like protease. mdpi.com These examples demonstrate the power of this approach to generate novel and effective molecules.
Application as Chemical Probes for Biological Systems
A chemical probe is a small molecule that is used to study the function of a biological target in cells or in vivo. An ideal chemical probe is potent, selective, and has a well-understood mechanism of action.
Given the potential for discovering novel biological targets for this compound, a key future direction would be to develop it or its analogues into chemical probes. For instance, if a derivative is found to be a highly selective inhibitor of a particular enzyme, it could be used to investigate the physiological and pathological roles of that enzyme.
To be effective as a chemical probe, a molecule may need to be modified to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) tag. This allows for the visualization or isolation of the target protein. The development of such tagged versions of this compound would be a valuable research endeavor.
The use of selective antagonists of the TRPV3 channel, which are structurally related to the compound of interest, as research tools exemplifies this application. nih.gov Such molecules are critical for dissecting the complex biology of these ion channels. By developing potent and selective modulators of new biological targets, this compound and its future derivatives could become indispensable tools for biomedical research.
Q & A
Q. Q1. What are the most reliable synthetic routes for 2-methyl-N-pyridin-2-ylpropanamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions between substituted pyridines and propanamide derivatives. For example:
- Route A: React 2-aminopyridine with 2-methylpropanoyl chloride in anhydrous acetone under reflux (60°C, 12 hours) .
- Route B: Use a thiocyanate-mediated coupling reaction, as described for analogous structures, with yields improved by catalytic triethylamine (TEA) .
Key Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–70°C | >80% above 60°C |
| Solvent | Anhydrous acetone | Prevents hydrolysis |
| Catalyst | TEA (5 mol%) | Accelerates coupling |
Validation: Confirm product purity via IR (amide C=O stretch: 1650–1680 cm⁻¹) and NMR (pyridyl proton shifts: δ 8.2–8.5 ppm) .
Advanced Structural Elucidation
Q. Q2. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. For example:
- SHELX Refinement: Use SHELXL for high-resolution refinement, leveraging anisotropic displacement parameters for non-H atoms .
- Key Metrics:
Case Study: A related pyridinyl acetamide structure (C12H14N4) showed a dihedral angle of 175.6° between pyridine and acetamide planes, confirmed via SCXRD .
Biological Activity Profiling (Advanced)
Q. Q3. What experimental strategies mitigate false positives in enzyme inhibition assays involving this compound?
Methodological Answer:
- Counter-Screening: Use orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance) to validate binding .
- Control Design: Include N-methylvaline derivatives to rule out non-specific interactions with Lewis-basic sites .
- Data Normalization: Normalize inhibition curves against solvent controls (e.g., DMF) to correct for solvent-induced artifacts .
Example: In HIV-1 reverse transcriptase studies, analogues showed IC₅₀ discrepancies (±20%) between enzymatic and cell-based assays, resolved by adjusting Mg²⁺ concentrations .
Analytical Method Development
Q. Q4. How can HPLC-MS distinguish this compound from its degradation products?
Methodological Answer:
- Column: C18 reverse-phase column (5 μm, 150 × 4.6 mm).
- Mobile Phase: Gradient of 0.1% TFA in water/acetonitrile (95:5 to 50:50 over 20 minutes) .
- MS Detection: Use ESI+ mode (m/z 193.1 for parent ion; degradation products show m/z shifts >10 Da due to hydrolysis) .
Validation Criteria:
| Parameter | Acceptable Range |
|---|---|
| Retention time | 8.5 ± 0.3 min |
| Peak symmetry (USP) | 0.9–1.2 |
Handling Contradictory Data (Advanced)
Q. Q5. How should researchers address discrepancies between computational docking predictions and experimental binding data for this compound?
Methodological Answer:
- Re-evaluate Force Fields: Switch from AMBER to CHARMM for pyridinyl interactions, as AMBER underestimates π-stacking .
- Solvent Modeling: Include explicit water molecules in MD simulations to account for hydrophobic shielding .
- Experimental Cross-Check: Use isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy, resolving false-negative docking results .
Case Study: A trifluoroacetyl analogue showed a 30% higher experimental binding affinity than predicted, attributed to unmodeled solvent effects .
Toxicity and Safety in Research
Q. Q6. What protocols ensure safe handling of this compound in laboratory settings?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles (prevents dermal/ocular exposure) .
- Ventilation: Use fume hoods with ≥100 ft/min face velocity during synthesis .
- Waste Disposal: Neutralize with 10% acetic acid before incineration (prevents pyridine release) .
First Aid: For skin contact, wash with 0.9% saline; for inhalation, administer 100% O₂ .
Advanced Structure-Activity Relationships (SAR)
Q. Q7. How do substituents on the pyridine ring modulate the compound’s bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Fluorine at position 6 enhances binding to kinase ATP pockets (e.g., IC₅₀ improvement from 2.1 μM to 0.7 μM) .
- Steric Effects: Bulky substituents (e.g., trifluoromethyl) at position 4 reduce metabolic clearance in hepatocyte assays .
SAR Table:
| Substituent (Position) | Bioactivity (IC₅₀, μM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| -H (Parent) | 2.1 | 1.5 |
| -F (6) | 0.7 | 1.2 |
| -CF₃ (4) | 1.8 | 3.6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
